3-Bromo-4-methylbenzaldehyde
Overview
Description
3-Bromo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Mode of Action
It’s known that aldehydes can react with amines to form imines . This reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration .
Biochemical Pathways
Without specific knowledge of the compound’s biological target, it’s challenging to determine the exact biochemical pathways affected by 3-Bromo-4-methylbenzaldehyde. The compound’s bromine atom could potentially undergo nucleophilic substitution reactions at the benzylic position .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-4-methylbenzaldehyde are not well-studied. It is known that brominated compounds like this compound can participate in various biochemical reactions. For instance, they can undergo nucleophilic substitution reactions . The bromine atom in this compound is an electron-withdrawing group, which can affect the reactivity of the benzene ring.
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . For example, they can undergo nucleophilic substitution reactions, where a bromine atom is replaced by a nucleophile .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 47-52 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 4-methylbenzaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-bromo-4-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-bromo-4-methylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-Bromo-4-methylbenzoic acid.
Reduction: 3-Bromo-4-methylbenzyl alcohol.
Substitution: 3-Methoxy-4-methylbenzaldehyde.
Scientific Research Applications
3-Bromo-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 2-Bromo-4-methylbenzaldehyde
- 2-Bromo-4-methoxybenzaldehyde
Comparison: 3-Bromo-4-methylbenzaldehyde is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination imparts distinct reactivity and physical properties compared to its analogs. For example, 3-Bromo-4-hydroxybenzaldehyde has a hydroxyl group instead of a methyl group, which significantly alters its chemical behavior and applications .
Properties
IUPAC Name |
3-bromo-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXXUAHMTVAQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355702 | |
Record name | 3-bromo-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36276-24-1 | |
Record name | 3-bromo-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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